N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE
Overview
Description
N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzothiazole moiety linked to a nitrobenzene sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE typically involves the reaction of 2-mercaptobenzothiazole with an appropriate ethylating agent, followed by nitration and sulfonation steps. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, depending on the specific reaction conditions employed .
Scientific Research Applications
N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to bind to specific sites on proteins, altering their function. This compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N,N-DIMETHYLACETAMIDE
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-((3-ME-2-THIENYL)METHYLENE)ACETOHYDRAZIDE
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’- (2-NITROBENZYLIDENE)ACETOHYDRAZIDE
Uniqueness
N-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE is unique due to its combination of a benzothiazole moiety with a nitrobenzene sulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S3/c19-18(20)11-4-3-5-12(10-11)25(21,22)16-8-9-23-15-17-13-6-1-2-7-14(13)24-15/h1-7,10,16H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNSIAWASPRKJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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